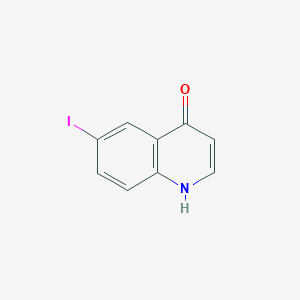

6-Iodoquinolin-4-ol

Overview

Description

Molecular Structure Analysis

The molecular formula of 6-Iodoquinolin-4-ol is C9H6INO . It has a molecular weight of 271.05 . The structure includes a benzene ring fused with a pyridine moiety .Physical And Chemical Properties Analysis

6-Iodoquinolin-4-ol is a solid at room temperature . It has a predicted melting point of 119.19°C and a predicted boiling point of approximately 393.5°C at 760 mmHg . The predicted density is approximately 2.0 g/cm³ , and the refractive index is 1.77 (n 20D) .Scientific Research Applications

Photodynamic Therapy for Cancer

6-Iodoquinolin-4-ol: has been investigated for its potential application as a photosensitizer in photodynamic therapy (PDT) for cancer treatment. The compound’s ability to generate singlet oxygen when exposed to light makes it a candidate for targeting cancer cells .

Antiprotozoal Agent

This compound is part of a class of medicines known as antiprotozoals. It’s used to treat infections caused by protozoa, with a common application being the treatment of an intestinal infection known as amebiasis .

Proteomics Research

In proteomics, 6-Iodoquinolin-4-ol is utilized as a biochemical tool. Its unique properties can help in the study of protein expression, function, and structure, providing insights into cellular processes .

Synthesis of Unsymmetrical Squaraine Dyes

The compound serves as a precursor in the synthesis of unsymmetrical squaraine cyanine dyes. These dyes have applications in bioimaging and as sensors due to their strong absorption in the tissue transparency spectral region .

Safety and Hazards

Mechanism of Action

Target of Action

It is structurally similar to iodoquinol , which is an amebicide used against Entamoeba histolytica . It is active against both cyst and trophozoites that are localized in the lumen of the intestine .

Mode of Action

Its structural analog, iodoquinol, is known to act by chelation of ferrous ions essential for metabolism

Biochemical Pathways

Iodoquinol is known to interfere with the metabolism of Entamoeba histolytica , suggesting that 6-Iodoquinolin-4-ol might have similar effects.

Pharmacokinetics

It is known that iodoquinol, a structurally similar compound, is poorly absorbed from the gastrointestinal tract , which may suggest similar properties for 6-Iodoquinolin-4-ol.

Result of Action

Based on the action of iodoquinol, it can be inferred that 6-iodoquinolin-4-ol might disrupt the metabolism of entamoeba histolytica , leading to their death and clearance from the intestine.

Action Environment

It is known that the efficacy of iodoquinol can be influenced by the ph of the environment . Therefore, similar environmental factors might influence the action of 6-Iodoquinolin-4-ol.

properties

IUPAC Name |

6-iodo-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAZOVHUNVUSQMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C(=O)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10413268 | |

| Record name | 6-iodoquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10413268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Iodoquinolin-4-ol | |

CAS RN |

342617-07-6 | |

| Record name | 6-iodoquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10413268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

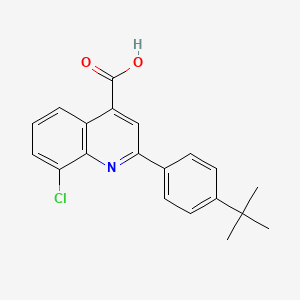

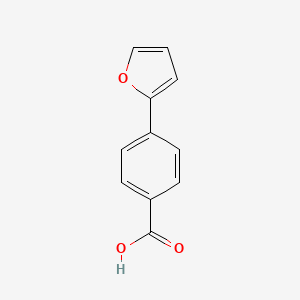

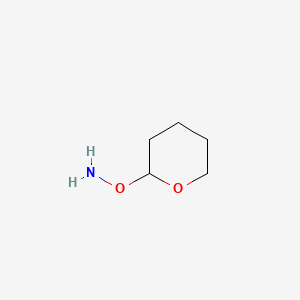

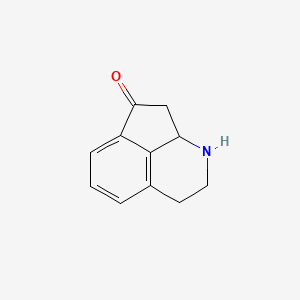

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methyl-2,3-dihydro-benzo[1,4]dioxin-6-ylamine](/img/structure/B1312022.png)

![2-[4-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]-3-(4-methylphenyl)prop-2-enenitrile](/img/structure/B1312028.png)

![Glycine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]-](/img/structure/B1312052.png)

![3-[(4-Fluorophenyl)thio]-5-nitroaniline](/img/structure/B1312056.png)